2,6-Dichloro-4-(2,4-difluorophenyl)pyridine
Overview
Description
2,6-Dichloro-4-(2,4-difluorophenyl)pyridine is a heterocyclic aromatic compound that features both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
The synthesis of 2,6-Dichloro-4-(2,4-difluorophenyl)pyridine typically involves the reaction of 2,6-dichloropyridine with 2,4-difluorobenzene under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,6-Dichloro-4-(2,4-difluorophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and complex aromatic compounds.
Scientific Research Applications
2,6-Dichloro-4-(2,4-difluorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-(2,4-difluorophenyl)pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to inhibit or activate their functions. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar compounds to 2,6-Dichloro-4-(2,4-difluorophenyl)pyridine include:
2,6-Dichloro-4-(trifluoromethyl)pyridine: This compound also features chlorine and fluorine substituents but with a trifluoromethyl group instead of a difluorophenyl group.
2,4-Difluorophenylpyridine: Lacks the chlorine substituents but retains the difluorophenyl group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of chlorine and fluorine substituents, which confer distinct electronic properties and reactivity patterns, making it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
2,6-dichloro-4-(2,4-difluorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F2N/c12-10-3-6(4-11(13)16-10)8-2-1-7(14)5-9(8)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXMCNJWPJUVJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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